molecular formula C12H25NO6 B13541105 Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B13541105
M. Wt: 279.33 g/mol
InChI Key: VLFKACRIAGHXGG-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its unique structure, which includes multiple ether linkages and an amino group. It is often used in various scientific and industrial applications due to its biocompatibility and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes the following steps :

    Esterification: Tetraethylene glycol is esterified to introduce the ester functional group.

    Mesylation: The hydroxyl groups are converted to mesylates to make them better leaving groups.

    Azide Substitution: The mesylates are then substituted with azide groups.

    Reduction: The azide groups are reduced to amines.

    Hydrolysis: The ester groups are hydrolyzed to yield the final product.

All reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

    Industry: Applied in the production of polymers and surfactants

Mechanism of Action

The mechanism of action of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions facilitate the compound’s incorporation into drug delivery systems and its ability to modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid
  • tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Uniqueness

Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific ester functional group, which provides distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Properties

Molecular Formula

C12H25NO6

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C12H25NO6/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h2-11,13H2,1H3

InChI Key

VLFKACRIAGHXGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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